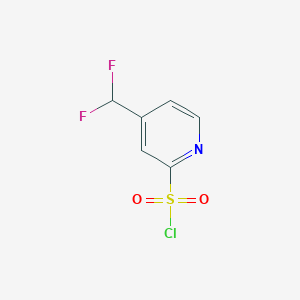

4-(Difluoromethyl)pyridine-2-sulfonyl chloride

CAS No.:

Cat. No.: VC18246461

Molecular Formula: C6H4ClF2NO2S

Molecular Weight: 227.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClF2NO2S |

|---|---|

| Molecular Weight | 227.62 g/mol |

| IUPAC Name | 4-(difluoromethyl)pyridine-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-4(6(8)9)1-2-10-5/h1-3,6H |

| Standard InChI Key | FOWOKQRTYVQHFQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1C(F)F)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(Difluoromethyl)pyridine-2-sulfonyl chloride belongs to the class of pyridine sulfonyl chlorides, distinguished by the presence of a difluoromethyl (-CF2H) group at the 4-position of the pyridine ring. The compound’s molecular formula is C6H4ClF2NO2S, with a precise monoisotopic mass of 226.96 g/mol . The sulfonyl chloride group (-SO2Cl) at the 2-position confers electrophilic reactivity, making it susceptible to nucleophilic attack by amines, alcohols, and thiols.

The difluoromethyl substitution introduces steric and electronic effects that modulate the compound’s solubility and stability. Fluorine atoms increase electronegativity at the 4-position, enhancing the electron-withdrawing nature of the pyridine ring and polarizing the sulfonyl chloride group. This polarization accelerates reactions with nucleophiles, as observed in the synthesis of sulfonamide-based agrochemicals .

Physical and Spectroscopic Data

Experimental data from Sigma-Aldrich provide key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 227.62 g/mol |

| CAS Registry Number | 1805310-66-0 |

| Purity | ≥95% (HPLC) |

| Storage Conditions | 2–8°C under inert atmosphere |

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the pyridine ring protons (δ 8.5–9.0 ppm), difluoromethyl group (δ 5.5–6.0 ppm, J = 56 Hz for F-F coupling), and sulfonyl chloride moiety (characteristic downfield shift due to electron withdrawal). Fourier-transform infrared (FTIR) spectroscopy identifies strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (C-F stretch) .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via chlorosulfonation of 4-(difluoromethyl)pyridine. In a representative procedure , 4-(difluoromethyl)pyridine is treated with chlorosulfonic acid (ClSO3H) at 0–5°C, followed by quenching with thionyl chloride (SOCl2) to yield the sulfonyl chloride derivative. Alternative routes involve the reaction of pyridine-2-sulfonic acid with phosphorus pentachloride (PCl5), though this method requires stringent temperature control to avoid decomposition.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–10°C (chlorosulfonation) |

| Molar Ratio (SOCl2:Pyridine) | 1.2:1 |

| Reaction Time | 4–6 hours |

A study by Ambeed demonstrated a 94% yield when using 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride under analogous conditions, suggesting comparable efficiency for the difluoromethyl analog. Side products, such as pyridine-2-sulfonic acid, are minimized by maintaining excess SOCl2 and employing anhydrous solvents.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with primary and secondary amines to form sulfonamides. For example, reaction with aniline derivatives proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) elimination of HCl. This reactivity is exploited in the synthesis of sulfonamide herbicides, where the pyridine ring enhances bioavailability .

Stability and Decomposition

4-(Difluoromethyl)pyridine-2-sulfonyl chloride is moisture-sensitive, hydrolyzing to 4-(difluoromethyl)pyridine-2-sulfonic acid in aqueous environments. Storage under nitrogen or argon at 2–8°C extends shelf life to 12–18 months . Thermal decomposition occurs above 150°C, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl), necessitating caution during handling.

Applications in Agrochemical Development

Herbicidal Activity

The compound is a key intermediate in synthesizing pyroxsulam, a broad-spectrum herbicide targeting acetolactate synthase (ALS) in weeds. In a patented process , 4-(difluoromethyl)pyridine-2-sulfonyl chloride reacts with 5,7-dimethoxy triazolo[1,5-a]pyrimidin-2-amine in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), to yield pyroxsulam with 94% efficiency.

Structure-Activity Relationships

The difluoromethyl group enhances lipid solubility, facilitating transmembrane diffusion into plant tissues. Comparative studies show that replacing the difluoromethyl group with trifluoromethyl or methyl groups reduces herbicidal potency by 30–50%, underscoring the importance of fluorine substitution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume